molecular formula C11H12IN3 B13618792 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13618792
M. Wt: 313.14 g/mol
InChI Key: BJEYNARMPQBSSC-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The iodinated phenyl ring can be coupled with the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodoaniline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups through reactions such as the Suzuki coupling or the Heck reaction.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group or the methyl groups on the pyrazole ring.

    Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Heck Reaction: Palladium catalyst, base (e.g., triethylamine), and alkene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted phenyl-pyrazole derivatives.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the amine group.

    Reduction Products: Reduced derivatives of the pyrazole ring or the amine group.

Scientific Research Applications

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials or as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring and a hydroxyl group.

    3-(4-Iodophenyl)-2-mercaptoacrylic acid: An organoiodine compound with a phenyl ring, an iodine atom, and a mercaptoacrylic acid group.

    N-(4-Iodophenyl)-β-alanine: A derivative of β-alanine with an iodine-substituted phenyl ring.

Uniqueness

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

5-(4-iodophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3

InChI Key

BJEYNARMPQBSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)I)C)N

Origin of Product

United States

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